molecular formula C12H20NO4P B13689618 Diethyl 2-Amino-6-methoxybenzylphosphonate

Diethyl 2-Amino-6-methoxybenzylphosphonate

Cat. No.: B13689618
M. Wt: 273.26 g/mol
InChI Key: LXWIDOUZVFKXHM-UHFFFAOYSA-N
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Description

Diethyl 2-Amino-6-methoxybenzylphosphonate is an organophosphorus compound with the molecular formula C12H20NO4P This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-Amino-6-methoxybenzylphosphonate typically involves the reaction of appropriate benzyl halides with diethyl phosphite in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild conditions to form the desired phosphonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Amino-6-methoxybenzylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-Amino-6-methoxybenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-Amino-6-methoxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-Amino-6-methoxybenzylphosphonate is unique due to the presence of both amino and methoxy functional groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H20NO4P

Molecular Weight

273.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-3-methoxyaniline

InChI

InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)9-10-11(13)7-6-8-12(10)15-3/h6-8H,4-5,9,13H2,1-3H3

InChI Key

LXWIDOUZVFKXHM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1OC)N)OCC

Origin of Product

United States

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